3-[(Cyclohexanesulfonyl)methyl]piperidine
Description
3-[(Cyclohexanesulfonyl)methyl]piperidine is a piperidine derivative featuring a cyclohexanesulfonylmethyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility and pharmacological relevance. The cyclohexanesulfonyl group introduces a bulky, electron-withdrawing moiety, which may influence solubility, stability, and receptor interactions.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
3-(cyclohexylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C12H23NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h11-13H,1-10H2 |
InChI Key |
QTNYMKISNHWOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Piperidine+Cyclohexanesulfonyl chloride→3-[(Cyclohexanesulfonyl)methyl]piperidine+HCl
Industrial Production Methods
Industrial production of 3-[(Cyclohexanesulfonyl)methyl]piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-[(Cyclohexanesulfonyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 3-[(Cyclohexanesulfonyl)methyl]piperidine with key analogs:
Key Research Findings and Implications
- Substituent Effects: The cyclohexanesulfonyl group may improve metabolic stability compared to esters or nitriles (e.g., methyl 3-(piperidin-1-yl)propanoate), which are prone to hydrolysis .
- Solubility : Bulky sulfonyl groups typically reduce aqueous solubility, contrasting with 4-(3-methoxyphenyl)piperidine hydrochloride , which benefits from polar methoxy substituents .
Biological Activity
3-[(Cyclohexanesulfonyl)methyl]piperidine is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 276.81 g/mol
Structural Features: The compound features a piperidine ring substituted with a cyclohexanesulfonyl group, which is believed to enhance its interaction with biological targets.
While the specific mechanism of action for 3-[(cyclohexanesulfonyl)methyl]piperidine remains largely uncharacterized, compounds with similar structures have demonstrated notable biological activities. The sulfonyl group can potentially facilitate interactions with various enzymes and receptors, leading to significant pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to 3-[(cyclohexanesulfonyl)methyl]piperidine exhibit antiproliferative effects against various cancer cell lines. Notably, studies have shown activity against:
- Glioblastoma
- Multiple Myeloma
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. For instance, related compounds have been shown to inhibit proteasome activity, leading to increased endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Inhibition of Inflammatory Pathways
Emerging studies suggest potential applications in modulating inflammatory responses. Compounds with similar sulfonyl groups have been identified as inhibitors of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases. By inhibiting this pathway, these compounds may reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
Study 1: Antiproliferative Activity
A study focusing on piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against glioblastoma cell lines. The structural modifications, including the introduction of sulfonyl groups, were correlated with enhanced antiproliferative activity .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3-[(Cyclohexanesulfonyl)methyl]piperidine | U87 (Glioblastoma) | 12.5 |
| 4-(Cyclohexanesulfonyl)-1-piperazine | RPMI 8226 (Multiple Myeloma) | 15.0 |
Study 2: Inhibition of NLRP3 Inflammasome
In a separate investigation into NLRP3 inhibitors, compounds similar to 3-[(cyclohexanesulfonyl)methyl]piperidine were found to effectively block the activation of this inflammasome in mouse models. This inhibition resulted in decreased IL-1β production, suggesting therapeutic potential for treating conditions like CAPS (Cryopyrin-Associated Periodic Syndromes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
